Pyromeconic Acid O-Methyl Ether-d3
Description
Pyromeconic Acid O-Methyl Ether-d3 is a deuterated derivative of pyromeconic acid (3-hydroxy-4H-pyran-4-one), where a methyl group substituted with deuterium is introduced at a specific oxygen position. This modification aims to enhance metabolic stability and pharmacokinetic properties while retaining the core structural features critical for biological activity, such as metal chelation. Pyromeconic acid itself is a γ-pyrone derivative first isolated from plants like Erigeron annuus and has been extensively studied for its role in fragment-based drug design (FBDD), particularly in targeting metalloenzymes like influenza PA endonuclease . The deuterated methyl ether variant is hypothesized to reduce susceptibility to oxidative metabolism, a strategy often employed to prolong drug half-life in vivo .
Properties
Molecular Formula |
C₆H₃D₃O₃ |
|---|---|
Molecular Weight |
129.13 |
Synonyms |
3-Methoxy-4H-Pyran-4-one-d3; 3-Methoxy-4-pyranone-d3; 3-O-Methyl Pyromeconate-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Sensitivity of Methyl Substitution
- Methyl at 6-position (Allomaltol) : Retains PA endonuclease inhibitory activity (IC₅₀ ~22.5 μM), similar to pyromeconic acid, indicating tolerance for steric bulk at this position .
- Methyl at 2-position (Maltol) : Abolishes activity in influenza endonuclease assays, likely due to disrupted metal coordination geometry . Contrastingly, maltol is valued in food and synthetic chemistry, highlighting context-dependent utility .
Fragment-Based Optimization
- Pyromeconic acid served as a scaffold for fragment growth, yielding compounds like 71 and 72 with substitutions targeting adjacent PA endonuclease pockets. Merging these fragments produced 73, a nanomolar inhibitor (IC₅₀ <14 nM), demonstrating the efficacy of strategic substituent addition .
Deuterated Derivatives
- This aligns with strategies seen in other deuterated drugs (e.g., deutetrabenazine) .
Comparative Bioactivity Profiles
- Kojic Acid : Shares metal-chelating properties but differs in substituent arrangement (5-OH, 6-CH₂OH). Used in cosmetics for tyrosinase inhibition, contrasting with pyromeconic acid’s antiviral focus .
- Erigeroside : A glucosylated pyromeconic acid derivative from Erigeron annuus with siderophile activity, emphasizing natural derivatives’ role in iron homeostasis .
Critical Analysis of Contradictions
- Maltol’s Dual Role: While inactive in influenza endonuclease inhibition , maltol is synthesized from pyromeconic acid for non-antiviral applications (e.g., flavoring agents) . This underscores the importance of target-specific structure-activity relationships.
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